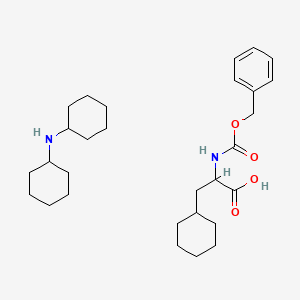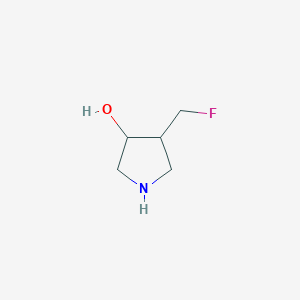
N-Cbz-3-cyclohexyl-D-alanine DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoate is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dicyclohexylamine moiety and a benzyloxycarbonyl-protected amino acid derivative. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form the benzyloxycarbonyl-protected amino acid.
Formation of the ester bond: The protected amino acid is then reacted with dicyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and dicyclohexylamine.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst to yield the free amino acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine moieties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and dicyclohexylamine.
Deprotection: Free amino acid.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoate has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Material Science: Explored for its use in the synthesis of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoate depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid derivative, allowing for selective reactions at the amino group. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Another benzyloxycarbonyl-protected amino acid used in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): A coupling agent used in the formation of amide and ester bonds.
Boc-L-phenylalanine: A tert-butoxycarbonyl-protected amino acid used in peptide synthesis.
Uniqueness
Dicyclohexylamine ®-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoate is unique due to the presence of both dicyclohexylamine and benzyloxycarbonyl-protected amino acid moieties. This combination imparts specific reactivity and properties that are valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYYPLNVRWFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)


![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)


![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)

![3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14774385.png)


